6-Bromoisoquinoline
Overview
Description
6-Bromoisoquinoline is an organic compound with the molecular formula C9H6BrN It is a derivative of isoquinoline, where a bromine atom is substituted at the sixth position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the sixth position.
Another method involves the cyclization of N-(4-bromobenzyl)-2,2-dimethoxyethanamine with methanesulfonyl chloride, followed by ring-closure reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, considering the exothermic nature of bromination reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoquinolines
- Hydroxyisoquinolines
- Various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Bromoisoquinoline is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential applications in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromoisoquinoline exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
6-Bromoquinoline: Similar structure but with a different position of the nitrogen atom in the ring.
Isoquinoline: The parent compound without the bromine substitution.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness: 6-Bromoisoquinoline’s unique structure, with the bromine atom at the sixth position, imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
6-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEATMVVGQUULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310602 | |
Record name | 6-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-05-9 | |
Record name | 6-Bromoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34784-05-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMOISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Bromoisoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-bromoisoquinoline particularly interesting for the development of luminescent materials?
A: this compound exhibits interesting luminescent properties, particularly when confined within macrocyclic hosts like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). These host-guest complexes can exhibit enhanced room-temperature phosphorescence (RTP) due to the restricted motion of the this compound molecule within the macrocycle's cavity. [, , , , ] This phenomenon has led to the development of various supramolecular systems with tunable phosphorescent properties, including those capable of near-infrared emission and those functioning as phosphorescent switches. [, , , , ]
Q2: How does the structure of this compound contribute to its use in supramolecular chemistry?
A: this compound possesses a planar aromatic structure, making it suitable for inclusion within the hydrophobic cavities of macrocyclic hosts like cucurbit[n]urils. [, , , , ] The presence of the bromine atom introduces a heavy-atom effect, promoting intersystem crossing and enhancing phosphorescence. [, , , , ] Additionally, the bromine atom can be further functionalized to tune the compound's properties or to introduce linkers for attaching to other molecules or materials.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?
A: Yes, research has explored the impact of structural modifications on the cytotoxic activity of this compound derivatives. A study synthesized a series of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone. [] The study found that substitutions on the quinone nucleus with amino-, alkylamino, and halogen groups influenced the compounds' potency against various cancer cell lines, including human gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. []
Q4: Has this compound been used in the synthesis of other biologically active compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. [] For example, it was successfully coupled with a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, through a Buchwald–Hartwig amination reaction. [] This reaction, optimized for large-scale production, highlights the compound's utility in medicinal chemistry. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Electron Ionization (EI) mass spectrometry to characterize this compound derivatives. [, ] NMR provides detailed structural information, while EI-MS helps determine the compound's molecular weight and fragmentation pattern, aiding in structure elucidation. [, ] For supramolecular complexes, additional techniques like UV-Vis and fluorescence spectroscopy are used to study host-guest interactions and characterize the photophysical properties of the assemblies. [, , , , ]
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